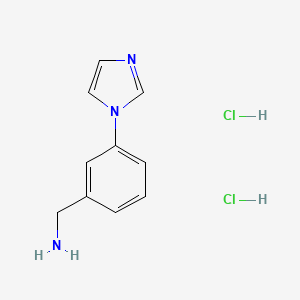

(3-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride

Description

(3-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride is a small organic compound featuring a phenyl ring substituted at the 3-position with a 1H-imidazol-1-yl group and a methanamine moiety, stabilized as a dihydrochloride salt. Its molecular formula is C₁₀H₁₃Cl₂N₃, with a molecular weight of 246.14 g/mol . This compound is typically used as a building block in pharmaceutical research, particularly in structure-activity relationship (SAR) studies due to its modular aromatic and heterocyclic components. The dihydrochloride salt enhances solubility and stability, making it suitable for experimental applications .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-imidazol-1-ylphenyl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13;;/h1-6,8H,7,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJYTWRQFFIHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=C2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377033-94-6 | |

| Record name | [3-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride typically involves the reaction of 3-(1H-imidazol-1-yl)benzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: (3-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Imidazole N-oxides.

Reduction: Primary amines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

The applications of (3-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride include use in chemical synthesis and pharmaceutical research. This compound contains an imidazole ring, which is important in many biological systems and drug development .

Chemical Properties and Structure

this compound has a molecular weight of 246.13 g/mol . The InChI code for the compound is InChI=1S/C10H11N3.2ClH/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13;;/h1-6,8H,7,11H2;2*1H . Its SMILES notation is C1=CC(=CC(=C1)N2C=CN=C2)CN.Cl.Cl .

Applications

this compound is used in pharmaceutical development due to its chemical reactivity and potential biological activity. The presence of amine and imidazole functionalities allows for nucleophilic substitutions and electrophilic additions, which are important in synthesizing derivatives with improved biological properties.

Because of their antimicrobial properties, derivatives of this compound may be used in pharmaceutical applications. Studies have shown that these derivatives can inhibit the growth of bacterial strains and fungi by interfering with microbial cell wall synthesis or function.

Other compounds with a similar structure to this compound and their noted activities:

- 4-(2-Methyl-1H-imidazol-1-yl)phenylmethanamine dihydrochloride Similar imidazole structure with antifungal activity.

- 4-(Imidazol-1-ylmethyl)phenylmethanamine dihydrochloride Contains a different substituent on imidazole with antibacterial activity.

- 4-(2-(1-Methyl-1H-imidazol-2-yl)ethyl)phenylamine dihydrochloride Variation in alkyl substituent with antimicrobial activity.

Mechanism of Action

The mechanism of action of (3-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. Additionally, the compound can bind to receptor sites, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters for the target compound and its analogs:

Key Observations:

- Fluorination (e.g., (4-Fluoro-2-(1H-imidazol-1-yl)phenyl)methanamine) reduces molecular weight compared to the parent compound and could alter electronic properties, impacting binding affinity . Alkyl groups (e.g., propyl in 1-(1-Propyl-1H-imidazol-2-yl)methanamine dihydrochloride) introduce steric bulk, which may affect interactions with target proteins .

Salt Forms : Dihydrochloride salts (e.g., target compound and [2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride) generally exhibit higher aqueous solubility than free bases, facilitating in vitro assays .

Biological Activity

(3-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride, a compound featuring an imidazole ring, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound is characterized by the presence of an imidazole ring attached to a phenyl group via a methanamine linkage. Its chemical formula is . The dihydrochloride form enhances its solubility in aqueous solutions, facilitating biological assays.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent . Research indicates significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values for these pathogens are reported to be as low as 0.25 µg/mL, suggesting potent efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties . It has shown promising results in inhibiting cell proliferation in several cancer cell lines, including colorectal and breast cancer cells. For instance, it exhibited IC50 values ranging from 80 to 200 nM against HCT-15 and MDA-MB-468 cells . In vivo studies demonstrated significant tumor growth inhibition in xenograft models, with reductions exceeding 80% when administered at dosages of 30 mg/kg .

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

- Tubulin Polymerization Inhibition : The compound acts as an inhibitor of tubulin polymerization, disrupting microtubule dynamics essential for cell division .

- Signal Transduction Modulation : It may influence various signaling pathways by binding to cellular receptors and modulating enzyme activities, particularly those involved in cancer progression .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study involving A375 melanoma xenograft models, administration of the compound at a dosage of 30 mg/kg resulted in a remarkable tumor growth inhibition rate of 90.6% over a treatment period of 20 days. Additionally, it demonstrated an 80.9% decrease in metastasis in lung models when treated similarly over two weeks .

Q & A

Q. Advanced: How can researchers mitigate risks of respiratory irritation during large-scale synthesis of this compound?

Answer:

- Basic Precautions : Wear NIOSH-approved respiratory protection (e.g., P95 respirators) and chemical-resistant gloves. Use fume hoods to minimize inhalation exposure and avoid dust formation. Emergency eyewash stations must be accessible .

- Advanced Mitigation : For large-scale synthesis, implement engineering controls such as closed-system processing and local exhaust ventilation. Monitor airborne concentrations using real-time particulate sensors. Employ wet synthesis methods to suppress aerosolization, and use HEPA filters in ventilation systems .

Basic: What spectroscopic methods are suitable for characterizing the structural purity of this compound?

Q. Advanced: How can researchers resolve ambiguities in NMR spectra caused by imidazole ring proton exchange dynamics?

Answer:

- Basic Characterization : Use -NMR to identify aromatic protons (δ 7.2–8.5 ppm for imidazole and phenyl groups) and amine protons (broad signals near δ 1.5–3.0 ppm). Confirm molecular ion peaks via high-resolution mass spectrometry (HRMS) .

- Advanced Resolution : For dynamic NMR challenges, perform variable-temperature -NMR (e.g., 25°C to −40°C) to slow proton exchange. Use deuterated DMSO as a solvent to stabilize exchangeable protons. Complement with -NMR and 2D-COSY for unambiguous assignment .

Basic: What synthetic routes are reported for (3-(1H-Imidazol-1-yl)phenyl)methanamine derivatives?

Q. Advanced: How can regioselectivity challenges in imidazole substitution be addressed during synthesis?

Answer:

- Basic Synthesis : A common route involves Ullmann coupling between 3-iodophenylmethanamine and imidazole using CuI/1,10-phenanthroline catalysis in DMSO at 110°C, followed by dihydrochloride salt formation with HCl .

- Advanced Regioselectivity : Use directing groups (e.g., nitro or boronic acid) on the phenyl ring to control imidazole coupling position. Alternatively, employ transition-metal catalysts (e.g., Pd-PEPPSI) for selective C–N bond formation at the meta position .

Basic: What stability considerations are critical for long-term storage of this compound?

Q. Advanced: How does exposure to strong oxidizers impact its degradation profile?

Answer:

- Basic Stability : Store in airtight, light-resistant containers under inert gas (N) at −20°C. Avoid moisture to prevent hydrolysis of the dihydrochloride salt .

- Advanced Degradation : Exposure to oxidizers (e.g., KMnO) may cleave the imidazole ring, generating hazardous byproducts like nitrogen oxides (NO) and chlorinated volatiles. Use TGA-DSC to monitor exothermic decomposition thresholds and FT-IR to track carbonyl formation .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Q. Advanced: How can researchers address discrepancies in IC50_{50}50 values reported across cell lines?

Answer:

- Basic Assays : Screen for antimicrobial activity via broth microdilution (CLSI guidelines) or assess kinase inhibition using fluorescence polarization assays .

- Advanced Discrepancies : Normalize IC values using ATP concentration adjustments (for kinase assays) or control for efflux pump activity (e.g., P-gp inhibitors in cancer cell lines). Validate with orthogonal methods like SPR or ITC to confirm binding affinities .

Basic: How is the compound purified after synthesis?

Q. Advanced: What chromatographic techniques optimize separation of polar byproducts in crude mixtures?

Answer:

- Basic Purification : Recrystallize from ethanol/water (1:3 v/v) or use reverse-phase flash chromatography (C18 column, HO/MeCN gradient) .

- Advanced Separation : Employ hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC®-HILIC) to resolve polar impurities. Optimize mobile phase pH (4.5–6.5) to enhance amine retention .

Basic: What computational tools model the compound’s interaction with biological targets?

Q. Advanced: How can molecular dynamics simulations improve docking accuracy for imidazole-containing ligands?

Answer:

- Basic Modeling : Use AutoDock Vina or Schrödinger Glide for rigid docking. Prepare the ligand with protonation states optimized for physiological pH (e.g., imidazole N-H) .

- Advanced Simulations : Run 100-ns MD simulations (AMBER force field) to account for imidazole ring flexibility and solvation effects. Apply metadynamics to explore rare binding conformations and validate with MM-PBSA free energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.